

Application Note: Total Synthesis of (±)-Xanthorrhizol

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Compound of Interest

Compound Name: 2-Methyl-5-(6-methylhept-5-en-2-yl)phenol

CAS No.: 30199-26-9

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Abstract

Xanthorrhizol (1-hydroxy-2-methyl-5-(1,5-dimethylhex-4-enyl)benzene) is a potent antibacterial and anticancer sesquiterpenoid isolated from *Curcuma xanthorrhiza*.^{[1][2][3]} While natural extraction yields the (

)-enantiomer, the racemic synthesis is critical for generating sufficient material for broad-spectrum bioactivity screening and structure-activity relationship (SAR) studies. This guide details a robust, modular 7-step synthesis utilizing a Johnson-Claisen rearrangement strategy to construct the sterically congested benzylic center and the bisabolane skeleton efficiently.

Strategic Analysis & Retrosynthesis

The synthetic challenge of xanthorrhizol lies in establishing the benzylic stereocenter and the precise placement of the distal trisubstituted olefin. Two primary strategies exist:

- **Direct Coupling:** Lithiation of a protected phenol followed by alkylation with a terpenoid halide. (Often suffers from regioselectivity issues).
- **Sigmatropic Rearrangement (Selected Route):** Utilizing a Johnson-Claisen rearrangement on an allylic alcohol derived from a substituted acetophenone. This route is favored for its high stereocontrol (E-selectivity) and ability to build the carbon framework in a "facile" manner (Du et al., 2011; Montiel et al., 2010).

Retrosynthetic Pathway:

- Target: (±)-Xanthorrhizol[2][4]
- Precursor 1: Tertiary Allylic Alcohol (via Grignard addition).
- Starting Material: 3-Methoxy-4-methylacetophenone (Commercially available or synthesized from 3-methylanisole).

Detailed Experimental Protocol

Phase I: Construction of the Bisabolane Skeleton

Step 1: Grignard Addition to Acetophenone

- Objective: Convert the ketone to a tertiary allylic alcohol.
- Reagents: 3-Methoxy-4-methylacetophenone, Vinylmagnesium bromide (1.0 M in THF).
- Reaction:
 - Flame-dry a 500 mL round-bottom flask (RBF) under atmosphere.
 - Charge with 3-Methoxy-4-methylacetophenone (10.0 g, 60.9 mmol) and anhydrous THF (100 mL). Cool to 0°C.
 - Add Vinylmagnesium bromide (73 mL, 73 mmol) dropwise over 30 min via an addition funnel.
 - Stir at 0°C for 1 h, then warm to Room Temperature (RT) and stir for 2 h.
 - Quench: Pour into saturated aqueous (200 mL) at 0°C.
 - Extraction: Extract with

(3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

- Yield: ~92% (Crude allylic alcohol). Proceed immediately to avoid polymerization.

Step 2: Johnson-Claisen Rearrangement

- Objective: Install the 3-carbon extension and establish the benzylic methyl group.
- Reagents: Triethyl orthoacetate, Propionic acid (catalytic).
- Reaction:
 - Dissolve the crude allylic alcohol (from Step 1) in Triethyl orthoacetate (50 mL, excess).
 - Add Propionic acid (0.5 mL, cat.).
 - Heat the mixture to 140°C (reflux) with a distillation head attached to remove ethanol as it forms.
 - Continue heating for 4–6 hours until ethanol evolution ceases.
 - Workup: Cool to RT. Dilute with

, wash with 1M

(to hydrolyze excess orthoester), then saturated

.
 - Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
 - Product: Ethyl (E)-4-(3-methoxy-4-methylphenyl)-4-pentenoate derivative (Internal alkene).
 - Note: The rearrangement typically yields the (

)-isomer, but the subsequent hydrogenation makes the geometry irrelevant.

Step 3: Catalytic Hydrogenation

- Objective: Saturate the internal double bond to form the bisabolane linker.
- Reagents:

(balloon), 10% Pd/C, Ethanol.
- Reaction:
 - Dissolve the unsaturated ester (Step 2 product) in Ethanol (100 mL).
 - Add 10% Pd/C (10 wt% loading).
 - Stir under

atmosphere (balloon pressure) at RT for 12 h.
 - Workup: Filter through a Celite pad to remove catalyst. Concentrate filtrate.
 - Product: Ethyl 5-(3-methoxy-4-methylphenyl)hexanoate (Saturated ester).

Phase II: Side Chain Functionalization

Step 4: Grignard Addition (Double Addition)

- Objective: Convert the ester to a tertiary alcohol (precursor to the terminal alkene).
- Reagents: Methylmagnesium bromide (3.0 M in

).
- Reaction:
 - Dissolve the saturated ester (from Step 3) in anhydrous THF (100 mL) under

. Cool to 0°C.
 - Add MeMgBr (3.0 equiv) dropwise.
 - Stir at RT for 3 h.

- Quench: Saturated
- .
- Workup: Extract with EtOAc, dry, and concentrate.
- Product: Tertiary alcohol intermediate.

Step 5: Dehydration

- Objective: Form the terminal trisubstituted alkene.
- Reagents:
 - Toluenesulfonic acid (TsOH), Benzene or Toluene.
- Reaction:
 - Dissolve the tertiary alcohol in Benzene (or Toluene) (100 mL).
 - Add TsOH (catalytic, 100 mg).
 - Reflux with a Dean-Stark trap for 2 h to remove water.
 - Workup: Wash with , dry, and concentrate.
 - Purification: Flash chromatography (Hexanes/EtOAc).
 - Product: O-Methylxanthorrhizol.

Phase III: Deprotection

Step 6: Demethylation

- Objective: Reveal the phenolic hydroxyl group.

- Reagents: Sodium ethanethiolate (NaSEt) in DMF (Preferred for safety over).

- Reaction:

- Dissolve O-methylxanthorrhizol in anhydrous DMF (50 mL).
- Add NaSEt (5.0 equiv).
- Reflux at 150°C for 3–5 h.
- Workup: Cool, acidify with 1M

, extract with

.

- Purification: Silica gel chromatography (Hexanes/EtOAc 90:10).
- Final Product: (±)-Xanthorrhizol (Yellowish oil).[2]

Process Visualization (Pathway Diagram)



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Caption: Synthetic pathway for (±)-xanthorrhizol via Johnson-Claisen rearrangement, highlighting key intermediates.

Quality Control & Characterization

To validate the synthesis, compare the final product against these standard spectral markers:

Parameter	Expected Value (CDCl ₃)	Structural Assignment
1H NMR	2.22 (s, 3H)	Ar-Me (C2)
5.11 (t, 1H)	Vinyl proton (Side chain)	
6.65 (d, 1H), 6.70 (dd, 1H), 7.03 (d, 1H)	Aromatic protons (1,2,4-subst.)	
1.58 (s, 3H), 1.68 (s, 3H)	Terminal dimethyl groups	
13C NMR	153.8	Phenolic C-OH
Physical	Pale yellow oil	Visual appearance

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